Cas no 1233323-58-4 (exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile)
![exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1233323-58-4x500.png)
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- rel-(1R,5S,7r)-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
- 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
- exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
-
- インチ: 1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2/t13?,14-,15+
- InChIKey: OZEALBBDQXKEKW-GOOCMWNKSA-N
- ほほえんだ: O1C[C@H]2CC(C#N)C[C@@H](C1)N2CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 315
- トポロジー分子極性表面積: 36.3
- 疎水性パラメータ計算基準値(XlogP): 1.7
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389871-1g |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95%+ | 1g |
$*** | 2023-04-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00813339-1g |
rel-(1R,5S,7r)-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 97+% | 1g |
¥2237.0 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-1G |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 1g |
¥ 2,237.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-500mg |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 500mg |
¥1491.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-100mg |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 100mg |
¥672.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-250.0mg |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 250.0mg |
¥897.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-1g |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 1g |
¥2237.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-250mg |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 250mg |
¥897.0 | 2024-04-25 | |
Ambeed | A956377-1g |
rel-(1R,5S,7r)-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 97+% | 1g |
$332.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1046-100.0mg |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
1233323-58-4 | 95% | 100.0mg |
¥672.0000 | 2024-07-28 |
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrileに関する追加情報
Professional Introduction to exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile (CAS No: 1233323-58-4)
exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile is a highly specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service Number (CAS No: 1233323-58-4), belongs to a class of molecules known for their potential biological activity and structural novelty. The intricate bicyclic framework of this molecule, featuring an azabicyclo[3.3.1]nonane core, makes it a subject of interest for designing novel therapeutic agents.
The< strong>name exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile provides detailed insight into its structural features. The presence of an azabicyclo[3.3.1]nonane scaffold suggests a rigid, three-membered nitrogen-containing ring fused to a five-membered oxygen-containing ring, which is further substituted with a benzyl group at the 9-position and a nitrile group at the 7-position. This specific arrangement of functional groups contributes to the compound's unique chemical properties and reactivity, making it a valuable scaffold for drug discovery.
In recent years, there has been growing interest in the development of molecules with bicyclic structures due to their potential to exhibit enhanced binding affinity and selectivity towards biological targets. The< strong>azo and< strong>oxa heterocycles in exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile contribute to its ability to interact with biological systems in novel ways, which is particularly relevant in the design of small-molecule inhibitors and activators.
One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. The< strong>bicyclic core provides a stable framework that can be modified to target specific biological pathways. For instance, modifications at the benzyl and nitrile positions could be exploited to fine-tune the pharmacokinetic properties of derivatives, such as solubility, metabolic stability, and bioavailability.
The< strong>nitrile group is particularly noteworthy as it can serve as a versatile handle for further chemical modifications. Nitrile groups are known to participate in various chemical reactions, including hydrolysis to carboxylic acids and reduction to amides, which opens up numerous possibilities for derivatization and optimization.
Recent studies have highlighted the importance of< strong>bicyclic compounds in drug discovery due to their ability to mimic natural product scaffolds and exhibit unique binding modes. The< strong>exo configuration of the bicyclic system in exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile suggests that it may adopt specific conformations that are favorable for binding to biological targets, such as enzymes or receptors.
The< strong>benzyl group, another key feature of this compound, can influence its pharmacological properties by affecting solubility and interactions with biological membranes. Additionally, the presence of both oxygen and nitrogen heterocycles provides multiple sites for hydrogen bonding interactions, which can be crucial for achieving high affinity binding to biological targets.
In conclusion, exo-9-benzyl-3-oza-a9-aZabicyclo[33 .11]nonane-a carbonitrile (CAS No: 1233323584) represents an intriguing molecular scaffold with significant potential in pharmaceutical research. Its complex structure, featuring multiple functional groups and heterocyclic moieties, makes it a promising candidate for further investigation into novel therapeutic agents targeting various diseases.
1233323-58-4 (exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile) 関連製品
- 408533-46-0(2-Methylpyridine-4-sulfonicacid)
- 80573-04-2(Balsalazide)
- 1414958-21-6(1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid)
- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)
- 1428379-21-8(N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide)
- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)
- 2385834-62-6(Methyl 5-(aminomethyl)naphthalene-1-carboxylate)
- 59837-14-8(4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside)
- 2445784-58-5(1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate)
- 899413-94-6(3-(furan-2-yl)methyl-8-methoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
